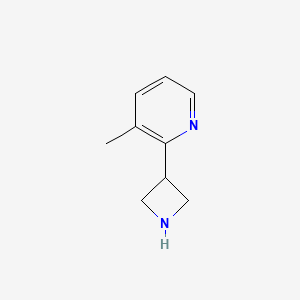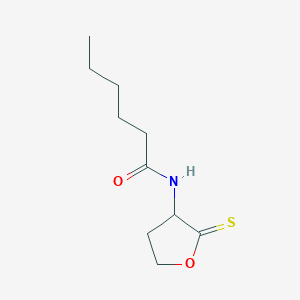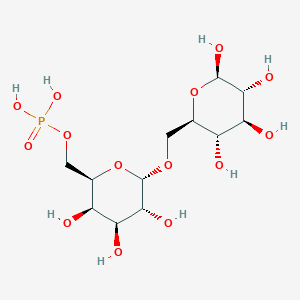
((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-(((2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-yl)methyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-(((2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-yl)methyl dihydrogen phosphate is a complex organic compound. It is characterized by its multiple hydroxyl groups and phosphate ester, making it a significant molecule in various biochemical and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-(((2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-yl)methyl dihydrogen phosphate involves multiple steps The process typically starts with the protection of hydroxyl groups to prevent unwanted reactions This is followed by the formation of the glycosidic bond between the two pyran rings
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods include the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are meticulously controlled, including temperature, pH, and reaction time, to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-(((2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-yl)methyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as phosphorylated sugars and alcohols. These derivatives have significant applications in biochemical research and industrial processes.
Aplicaciones Científicas De Investigación
((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-(((2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-yl)methyl dihydrogen phosphate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Plays a role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders.
Industry: Used in the production of biodegradable polymers and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of ((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-(((2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in phosphorylation and dephosphorylation processes. It also participates in signaling pathways that regulate cellular functions such as growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Glucose-6-phosphate: A phosphorylated sugar involved in glycolysis and gluconeogenesis.
Fructose-1,6-bisphosphate: An intermediate in the glycolytic pathway.
Ribose-5-phosphate: A component of the pentose phosphate pathway.
Uniqueness
((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-(((2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-yl)methyl dihydrogen phosphate is unique due to its complex structure and multiple functional groups. This complexity allows it to participate in a wide range of biochemical reactions and makes it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H23O14P |
|---|---|
Peso molecular |
422.28 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]oxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H23O14P/c13-5-3(25-11(19)9(17)7(5)15)1-23-12-10(18)8(16)6(14)4(26-12)2-24-27(20,21)22/h3-19H,1-2H2,(H2,20,21,22)/t3-,4-,5-,6+,7+,8+,9-,10-,11-,12+/m1/s1 |
Clave InChI |
MPJUWDDYGSGMFC-MEYGDINOSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)COP(=O)(O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine](/img/structure/B12957540.png)
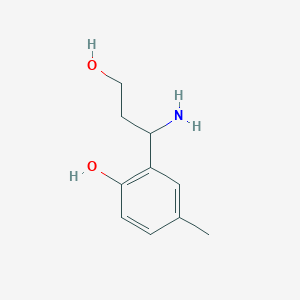
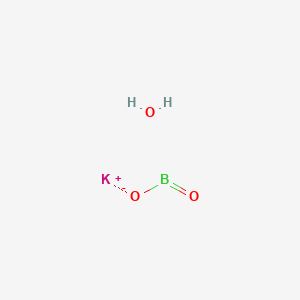
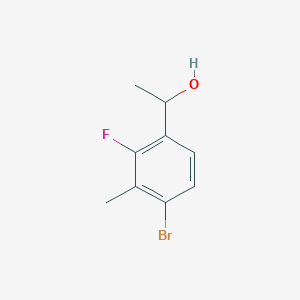
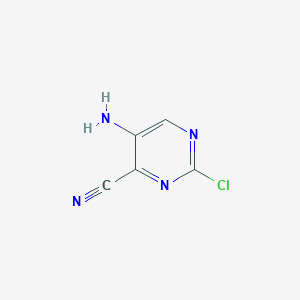

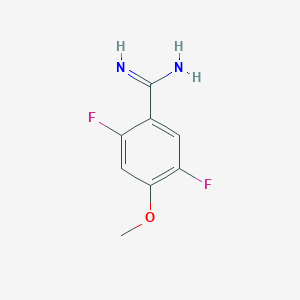
![(3aS,9bS)-6,9-Dimethyl-3-methylene-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2(9bH)-one](/img/structure/B12957581.png)
